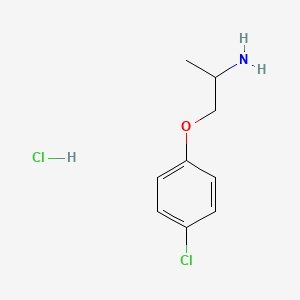

1-(4-Chlorophenoxy)propan-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chlorophenoxy)propan-2-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group attached to a propan-2-amine backbone, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(4-Chlorophenoxy)propan-2-amine hydrochloride typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield 1-(4-chlorophenoxy)propan-2-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Synthetic Route:

Reaction of 4-chlorophenol with epichlorohydrin:

Reaction of 1-(4-chlorophenoxy)-2,3-epoxypropane with ammonia or an amine:

Formation of hydrochloride salt:

Analyse Chemischer Reaktionen

1-(4-Chlorophenoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

Conditions: Acidic or basic medium.

Products: Corresponding ketones or carboxylic acids.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Anhydrous conditions.

Products: Corresponding alcohols or amines.

-

Substitution

Reagents: Nucleophiles like sodium azide or sodium cyanide.

Conditions: Solvent medium, typically polar aprotic solvents.

Products: Substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Recent studies have demonstrated the antibacterial activity of compounds related to 1-(4-Chlorophenoxy)propan-2-amine hydrochloride. Specifically, research has shown that certain derivatives exhibit significant inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Activity

A study published in Nature reported that synthetic 1,3-bis(aryloxy)propan-2-amines, closely related to this compound, displayed minimal inhibitory concentrations (MIC) ranging from 2.5 to 10 μg/ml against various bacterial strains. The compounds demonstrated a bactericidal mechanism of action, suggesting their potential as new antibacterial agents for treating infections caused by multidrug-resistant bacteria .

| Bacterial Strain | MIC (μg/ml) | Bactericidal Concentration |

|---|---|---|

| Staphylococcus aureus | 5.99 - 28.58 | Similar to MIC |

| Enterococcus faecalis | 10 | Similar to MIC |

| Streptococcus pyogenes | 10 | Similar to MIC |

Antimalarial Activity

In addition to its antibacterial properties, this compound derivatives have shown promise in combating malaria. A notable compound from a related series was identified as having potent antiplasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Case Study: Antimalarial Efficacy

In a study evaluating various triazine derivatives, one compound exhibited an IC50 of 2.66 nM against the drug-resistant FCR-3 strain of Plasmodium falciparum, indicating high efficacy. Importantly, these compounds were not toxic to mammalian cells at therapeutic concentrations and acted as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway critical for the survival of the malaria parasite .

| Compound | IC50 (nM) | Toxicity |

|---|---|---|

| 1-(3-(4-Chlorophenoxy)propyl)-6-phenyl... | 2.66 | Non-toxic |

| Other derivatives from the series | Varied | Non-toxic |

Cosmetic Formulations

The compound has also been explored for its potential applications in cosmetic formulations. Its properties may contribute to skin care products aimed at enhancing skin health and combating signs of aging.

Considerations for Cosmetic Use

When developing cosmetic products containing this compound, thorough safety assessments are necessary to ensure efficacy and consumer safety. Studies have indicated that compounds with similar structures can improve skin hydration and elasticity .

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorophenoxy)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

-

1-(4-Chlorophenyl)propan-2-amine

- Similar structure but lacks the phenoxy group.

- Different chemical reactivity and applications.

-

1-(4-Bromophenoxy)propan-2-amine

- Similar structure but with a bromine atom instead of chlorine.

- Different reactivity and potential biological effects.

-

1-(4-Methoxyphenoxy)propan-2-amine

- Similar structure but with a methoxy group instead of chlorine.

- Different chemical properties and applications.

Biologische Aktivität

1-(4-Chlorophenoxy)propan-2-amine hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 23471-46-7

- Molecular Formula : C10H12ClNO

The presence of the 4-chlorophenoxy group is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenol with propan-2-amine under controlled conditions. The hydrochloride salt form is often used to enhance solubility and stability in biological assays.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related 1,3-bis(aryloxy)propan-2-amines have shown significant inhibition of Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, at concentrations as low as 10 µg/ml . This suggests a potential for similar activity in this compound.

Antichlamydial Activity

A study highlighted that related compounds demonstrated selective activity against Chlamydia species, indicating that structural modifications could lead to enhanced efficacy against specific pathogens . The mechanism of action for these compounds often involves disruption of bacterial cell function, though specific pathways for this compound require further investigation.

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : Interaction with specific enzymes that are crucial for bacterial survival.

- Receptor Modulation : Potential influence on neurotransmitter receptors, given its amine structure, which may affect neurological pathways.

Study on Antibacterial Activity

In a comparative study examining various derivatives of aryloxy compounds, it was found that certain modifications enhanced antibacterial properties. The study demonstrated that compounds with electron-withdrawing groups showed improved activity against resistant strains of bacteria .

Toxicity Assessments

Toxicity studies are crucial for evaluating the safety profile of any new compound. Research involving similar compounds has shown that they can be non-toxic to mammalian cells at therapeutic concentrations, which is a promising indicator for further development .

Comparative Analysis with Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Toxicity Level |

|---|---|---|---|

| 1-(4-Chlorophenoxy)propan-2-amines | Antimicrobial | Not specified | Low |

| 6-Aryl-1,6-dihydro-1,3,5-triazine derivatives | Antimalarial | 0.00266 | Non-toxic |

| Other Aryloxy derivatives | Antibacterial | Varies | Moderate |

Eigenschaften

IUPAC Name |

1-(4-chlorophenoxy)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-7(11)6-12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGJTLOQFSXBQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.